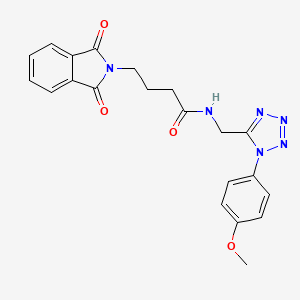

4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide

Description

BenchChem offers high-quality 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O4/c1-31-15-10-8-14(9-11-15)27-18(23-24-25-27)13-22-19(28)7-4-12-26-20(29)16-5-2-3-6-17(16)21(26)30/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASHNHKICVQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 366.41 g/mol. The structure features an isoindoline core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 366.41 g/mol |

| LogP | 2.35 |

| PSA (Polar Surface Area) | 64.31 Ų |

Antioxidant Activity

Research has demonstrated that derivatives of the isoindoline structure exhibit significant antioxidant properties. For instance, compounds similar to 4-(1,3-dioxoisoindolin-2-yl) have shown DPPH radical scavenging activities that are comparable to or exceed that of ascorbic acid, indicating strong potential as antioxidants .

Anticancer Activity

Several studies have evaluated the anticancer effects of related isoindoline derivatives. Notably, compounds featuring the isoindoline moiety have been tested against various cancer cell lines, including:

- U-87 (human glioblastoma) : Compounds exhibited higher cytotoxicity compared to other tested lines.

- MDA-MB-231 (triple-negative breast cancer) : Some derivatives showed promising results but were less effective than against U-87 cells .

The mechanism behind the anticancer activity is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. The presence of functional groups such as methoxy and tetrazole may enhance interaction with biological targets involved in cancer progression.

Acetylcholinesterase Inhibition

Another notable activity is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds derived from this structure have been evaluated for their AChE inhibitory potential, offering insights into their therapeutic applications in neurodegeneration .

Study 1: Antioxidant and Anticancer Evaluation

In a study published in 2020, derivatives including N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide were synthesized and screened for antioxidant and anticancer activities. Results indicated that these compounds displayed significantly higher antioxidant activity than ascorbic acid and showed potent cytotoxic effects against U-87 cells .

Study 2: Neuroprotective Potential

Another research effort focused on evaluating the neuroprotective effects of isoindoline derivatives against AChE. The findings suggested that these compounds could serve as potential candidates for developing anti-Alzheimer drugs due to their ability to inhibit AChE effectively .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of the isoindoline structure exhibit promising anticancer properties. For instance, compounds related to the isoindoline framework have been tested against various cancer cell lines, showing significant cytotoxic effects. A study found that derivatives of N-(1,3-dioxoisoindolin-2-yl) demonstrated enhanced activity against glioblastoma and breast cancer cell lines, suggesting that modifications to the isoindoline structure can lead to potent anticancer agents .

Antioxidant Properties

The antioxidant activity of compounds featuring the isoindoline moiety has been explored extensively. The compound has been shown to possess radical scavenging capabilities, outperforming traditional antioxidants like ascorbic acid in certain assays. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have suggested that it can inhibit specific enzymes linked to metabolic disorders and neurodegenerative diseases. For example, research into similar structures has shown efficacy against acetylcholinesterase, which is crucial for treating Alzheimer's disease .

Case Studies

Synthesis and Modification

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Research has focused on optimizing these synthetic routes to improve yield and purity while maintaining biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of thiourea derivatives with maleimides or aryl halides. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in glacial acetic acid under controlled conditions yields intermediates, which are further functionalized via nucleophilic substitution or coupling reactions . Chloroacetyl chloride is often used to introduce acetamide moieties, as described in analogous procedures for thiazole derivatives . Key steps include monitoring reaction progress via TLC and recrystallization from ethanol-DMF mixtures for purification.

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using programs like SHELX is the gold standard for structural validation . Complementary techniques include:

- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks.

- Infrared (IR) spectroscopy : Confirmation of functional groups (e.g., amide C=O stretches at ~1650 cm) .

- Elemental analysis : Matching calculated and observed C, H, N, and S percentages to confirm purity .

Q. What analytical strategies are recommended to assess compound purity for biological assays?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at λ = 254 nm to quantify impurities.

- Melting Point Analysis : Sharp melting ranges indicate homogeneity.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out adducts .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields and reduce byproducts?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 pathways, while acetic acid is preferred for acid-catalyzed cyclizations .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP) may improve efficiency.

- Temperature Control : Microwave-assisted synthesis can reduce reaction times and side-product formation in heterocyclic ring formation .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Replication : Validate activity across multiple cell lines or enzymatic assays to rule out cell-specific effects.

- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the tetrazole or dioxoisoindolinone moieties) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Cross-reference with databases like Cambridge Structural Database (CSD) to identify crystallographic inconsistencies in active conformers .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., enzymes with conserved catalytic sites). Docking scores and binding energy calculations help prioritize analogs .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify key hydrogen bonds or hydrophobic interactions.

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on the tetrazole ring) for virtual screening .

Q. What methodologies are recommended to evaluate the environmental impact of this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301 guidelines to test microbial degradation in aqueous systems.

- Ecotoxicology Assays : Assess toxicity in model organisms (e.g., Daphnia magna) via LC determinations.

- Environmental Fate Modeling : Apply EPI Suite to predict bioaccumulation potential (BCF) and persistence (half-life) based on LogP and molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.